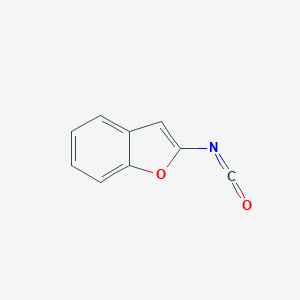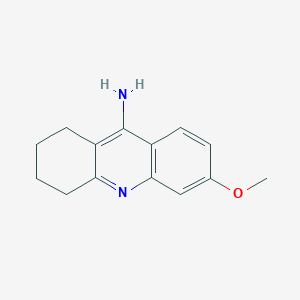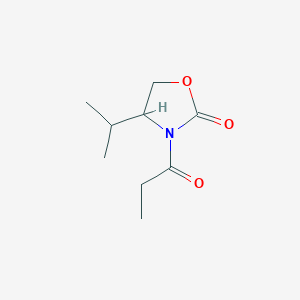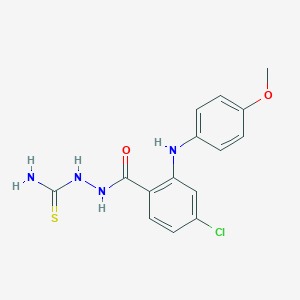![molecular formula C9H15NO2 B064983 1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone CAS No. 194784-11-7](/img/structure/B64983.png)
1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone, also known as (-)-Cocaine, is a psychoactive alkaloid that is derived from the leaves of the coca plant. This compound has been used for centuries for its stimulant and anesthetic properties. The purpose of 2.1]oct-8-yl)ethanone.
作用機序
The mechanism of action of (-)-Cocaine involves the inhibition of dopamine reuptake in the brain. This leads to an accumulation of dopamine in the synapse, which results in increased stimulation of the dopamine receptors. This stimulation is responsible for the euphoric and rewarding effects of the drug. (-)-Cocaine also affects other neurotransmitters such as serotonin and norepinephrine, which contribute to its overall effects on behavior and cognition.
Biochemical and Physiological Effects:
(-)-Cocaine has a wide range of biochemical and physiological effects on the body. It increases heart rate and blood pressure, which can lead to cardiovascular problems such as heart attacks and strokes. This compound also causes vasoconstriction, which can lead to tissue damage and necrosis. Long-term use of (-)-Cocaine can result in addiction, tolerance, and withdrawal symptoms such as depression, anxiety, and fatigue.
実験室実験の利点と制限
(-)-Cocaine has several advantages for lab experiments, as it is a potent and well-studied drug. It can be used as a model drug for studying addiction, as well as for studying the effects of dopamine on behavior and cognition. However, the use of (-)-Cocaine in lab experiments is limited by its potential for abuse and dependence. It is also difficult to control the dosage and purity of the drug, which can lead to inconsistent results.
将来の方向性
There are several future directions for research on (-)-Cocaine. One area of interest is the development of new treatments for addiction and withdrawal. Another area of interest is the study of the long-term effects of (-)-Cocaine on the brain and behavior. Additionally, there is a need for better methods of controlling the dosage and purity of the drug for use in lab experiments. Finally, research is needed to identify new compounds that may have similar effects on the brain and behavior as (-)-Cocaine, but with fewer side effects.
合成法
The synthesis of (-)-Cocaine is a complex process that involves several steps. The first step is the extraction of the coca leaves using a solvent such as ether or chloroform. The extracted material is then purified using a series of chemical reactions that involve acid-base extractions, crystallization, and chromatography. The final product is a white crystalline powder that is highly potent and addictive.
科学的研究の応用
(-)-Cocaine has been extensively studied for its effects on the central nervous system. It is known to stimulate the release of dopamine, a neurotransmitter that is associated with pleasure and reward. This compound has been used as a model drug for studying addiction, as it has a high potential for abuse and dependence. (-)-Cocaine has also been used in neuroscience research to study the effects of dopamine on behavior and cognition.
特性
CAS番号 |
194784-11-7 |
|---|---|
分子式 |
C9H15NO2 |
分子量 |
169.22 g/mol |
IUPAC名 |
1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
InChI |
InChI=1S/C9H15NO2/c1-6(11)10-7-2-3-8(10)5-9(12)4-7/h7-9,12H,2-5H2,1H3 |
InChIキー |
OSKMTRDBLAVUMD-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2CCC1CC(C2)O |
正規SMILES |
CC(=O)N1C2CCC1CC(C2)O |
その他のCAS番号 |
4030-20-0 |
同義語 |
8-Azabicyclo[3.2.1]octan-3-ol, 8-acetyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B64902.png)


![2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B64908.png)


![Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium](/img/structure/B64915.png)






![1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one](/img/structure/B64935.png)